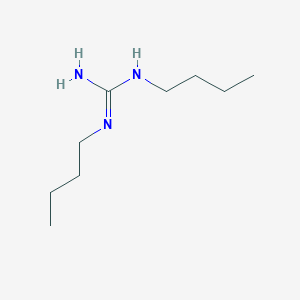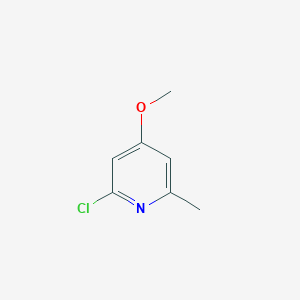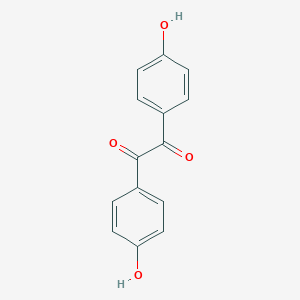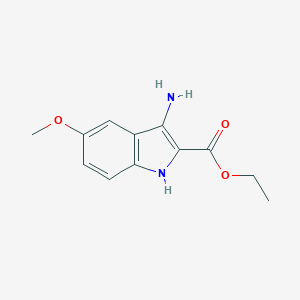
胍,N,N'-二丁基-
描述
Guanidine, N,N’-dibutyl- is a chemical compound with the molecular formula C9H21N3. Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities .
Synthesis Analysis
The synthesis of guanidines can be achieved through various methods. One of the common methods involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . The reaction of nucleophilic substitution of the aldehyde groups of modified Na-carboxymethylcellulose (Na-CMC) by guanidine under different conditions has also been studied .Chemical Reactions Analysis
The regularities of the reaction of nucleophilic substitution of the aldehyde groups of modified Na-carboxymethylcellulose (Na-CMC) by guanidine under different conditions have been studied . The maximal replacement of reactive electrophilic groups by nucleophilic reagent depends on the pH value of the medium, molar ratio of guanidine, and the degree of oxidation of cellulose ester .科学研究应用
Organic Synthesis
Guanidine, N,N’-dibutyl-: serves as a versatile building block in organic synthesis. It is used in the one-pot synthesis of diverse N,N’-disubstituted guanidines , which are valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The high yields and mild conditions of these reactions make it a preferred choice for synthesizing complex organic molecules.
Pharmaceutical Development
In pharmaceuticals, N,N’-dibutylguanidine is utilized for its ability to form hydrogen bonds and its planarity, which are crucial in the design of kinase inhibitors and α2-noradrenaline receptor antagonists . Its structural features enable interaction with biological targets, making it an important component in drug design.
Biological Applications
The guanidine group’s high basicity and ability to form stable guanidinium cations make it ideal for biological applications. It’s used in DNA minor groove binders, which are compounds that can interact with DNA to modulate its function . This has implications in gene therapy and molecular biology research.
Catalysis
N,N’-dibutylguanidine: is also employed as a catalyst due to its ability to stabilize transition states and intermediates in chemical reactions. Its use in catalysis extends to the synthesis of cyclic guanidines, which are present in many natural products and compounds of medicinal interest .
Material Science
In material science, N,N’-dibutylguanidine is explored for the preparation of complex biocidal additives. These additives have potential applications in creating materials with antimicrobial properties, which is crucial for medical devices and public health infrastructure .
作用机制
Target of Action
Guanidine, a strong organic base, primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes. Guanidine also interacts with other targets such as Ribonuclease pancreatic, DNA, Disks large homolog 4, Lysozyme, Guanidinoacetate N-methyltransferase, and Arginase .
Mode of Action
Guanidine acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological functions of these targets, affecting the overall metabolic processes in the body.
Biochemical Pathways
The biochemical pathways affected by Guanidine are primarily related to protein metabolism. Guanidine is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant . The exact biochemical pathways and their downstream effects are complex and depend on the specific targets and the physiological context.
Pharmacokinetics
Guanidine is rapidly absorbed and distributed in the body . The half-life of Guanidine is approximately 7-8 hours . These properties impact the bioavailability of Guanidine, influencing its therapeutic effects.
Result of Action
The primary result of Guanidine’s action is the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert . . The molecular and cellular effects of Guanidine’s action are complex and depend on the specific targets and the physiological context.
Action Environment
The action, efficacy, and stability of Guanidine can be influenced by various environmental factors. These may include the physiological pH, which affects the existence of Guanidine primarily as guanidium ions . Other factors such as temperature, presence of other substances, and specific conditions within the body can also influence the action of Guanidine.
未来方向
属性
IUPAC Name |
1,2-dibutylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEJAEDEMWCUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563856 | |
| Record name | N,N''-Dibutylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34331-58-3, 57028-96-3 | |
| Record name | N,N''-Dibutylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | poly(hexamethyleneguanide) hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)









